Statine

説明

Statins, also known as HMG-CoA reductase inhibitors, are a class of lipid-lowering medications . They are used to lower cholesterol levels and reduce the risk of cardiovascular disease, including myocardial infarction and stroke . Statins include atorvastatin, fluvastatin, lovastatin, pitavastatin, pravastatin, rosuvastatin, and simvastatin .

Synthesis Analysis

Statins are synthesized through a process that involves biocatalysis. Biocatalysis provides shorter processes, produces less waste, and reduces manufacturing costs and environmental impact . The introduction of biocatalyzed steps into the synthetic pathways is highly advantageous .

Molecular Structure Analysis

Statins act by inhibiting the enzyme HMG-CoA reductase which plays a central role in the production of cholesterol . Individual statins are differently potent in reducing cholesterol .

Chemical Reactions Analysis

Statins block the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Physical And Chemical Properties Analysis

Statins have different pharmacological properties depending on their activity on HMG-CoA reductase, oral absorption, bioavailability, liver extraction, and protein binding . Some statins are lipophilic and metabolized by the cytochrome P-450 system, while others are hydrophilic and undergo minimal hepatic metabolization .

科学的研究の応用

Specific Scientific Field

Summary of the Application

Statins are used to lower non-high density lipoprotein cholesterol (non-HDL-C) levels in people with diabetes who are at risk of cardiovascular disease . They are also used in people with elevated low-density lipoprotein cholesterol (LDL-C) levels .

Methods of Application or Experimental Procedures

A systematic review and network meta-analysis were conducted. Randomized controlled trials comparing different types and intensities of statins, including placebo, in adults with type 1 or type 2 diabetes mellitus were included .

Results or Outcomes

Compared with placebo, the greatest reductions in levels of non-HDL-C were seen with rosuvastatin at high and moderate intensities, and simvastatin and atorvastatin at high intensity .

Statins in Lipoprotein(a) Levels

Specific Scientific Field

Summary of the Application

Lipoprotein(a) [Lp(a)] is a causal and independent risk factor for cardiovascular disease (CVD). People with elevated Lp(a) are often prescribed statins as they also often show elevated LDL-C levels .

Methods of Application or Experimental Procedures

A systematic review and meta-analysis of randomized trials with a statin and placebo arm were conducted .

Results or Outcomes

Statin therapy does not lead to clinically important differences in Lp(a) compared to placebo in patients at risk for CVD .

Statins in Inflammation Reduction

Specific Scientific Field

Summary of the Application

Statins have been found to have anti-inflammatory effects, which can help in reducing the inflammation that adds to plaque buildup in the arteries .

Methods of Application or Experimental Procedures

This is based on observational studies and clinical trials where patients with high cholesterol levels were administered statins .

Results or Outcomes

Statins have been found to reduce inflammation in artery walls, which can help prevent the rupture of existing plaque, a common trigger for heart attacks .

Statins in Viral Infections

Specific Scientific Field

Summary of the Application

Research has shown that statins may have potential benefits in fighting viral infections .

Methods of Application or Experimental Procedures

This is based on in vitro studies where the effect of statins on viral replication was observed .

Results or Outcomes

While the results are still preliminary, some studies suggest that statins may inhibit the replication of certain viruses .

Statins in Cataract Prevention

Specific Scientific Field

Summary of the Application

Statins have shown promise in protecting the eye from cataracts, which is a clouding of the eye’s natural lens .

Methods of Application or Experimental Procedures

This is based on observational studies where the incidence of cataracts was compared between statin users and non-users .

Results or Outcomes

Some studies suggest that long-term use of statins may be associated with a reduced risk of cataracts .

Statins in Cholesterol Management

Specific Scientific Field

Summary of the Application

Statins are used to manage high cholesterol levels by interfering with how the liver produces cholesterol .

Methods of Application or Experimental Procedures

Patients with high cholesterol levels are prescribed statins. The effect of statins on cholesterol levels is then monitored through regular blood tests .

Results or Outcomes

Statins have been found to effectively lower LDL cholesterol levels, slowing the buildup of cholesterol in the arteries .

Statins in Stroke Prevention

Specific Scientific Field

Summary of the Application

Statins are used to prevent stroke by limiting plaque buildup in the arteries that supply blood to the brain .

Methods of Application or Experimental Procedures

This is based on observational studies and clinical trials where patients at risk of stroke were administered statins .

Results or Outcomes

Statins help reduce the risk of existing plaque rupturing, which can trigger a stroke .

Statins in Diabetes Management

Specific Scientific Field

Summary of the Application

Statins are often prescribed to people with diabetes, a risk factor for heart disease, who are over age 40 .

Methods of Application or Experimental Procedures

This is based on observational studies and clinical trials where patients with diabetes were administered statins .

Results or Outcomes

Statins may help diabetic patients live a longer and healthier life .

Statins in Fighting Viral Infections

Specific Scientific Field

Summary of the Application

Research has shown that statins may have potential benefits in fighting viral infections .

Methods of Application or Experimental Procedures

This is based on in vitro studies where the effect of statins on viral replication was observed .

Results or Outcomes

While the results are still preliminary, some studies suggest that statins may inhibit the replication of certain viruses .

Statins in Plaque Buildup Prevention

Specific Scientific Field

Summary of the Application

Statins are used to prevent heart disease by limiting plaque buildup in the arteries that feed the heart (coronary arteries) .

Methods of Application or Experimental Procedures

This is based on observational studies and clinical trials where patients at risk of heart disease were administered statins .

Results or Outcomes

Statins help dampen the inflammation that adds to plaque buildup and reduce the risk of existing plaque rupturing, which can trigger a heart attack .

Statins in Inflammation Dampening

Specific Scientific Field

Summary of the Application

Statins have been found to have anti-inflammatory effects, which can help in reducing the inflammation that adds to plaque buildup in the arteries .

Methods of Application or Experimental Procedures

This is based on observational studies and clinical trials where patients with high cholesterol levels were administered statins .

Results or Outcomes

Statins have been found to reduce inflammation in artery walls, which can help prevent the rupture of existing plaque, a common trigger for heart attacks .

Statins in Cholesterol Management

Specific Scientific Field

Summary of the Application

Statins are used to manage high cholesterol levels by interfering with how the liver produces cholesterol .

Methods of Application or Experimental Procedures

Patients with high cholesterol levels are prescribed statins. The effect of statins on cholesterol levels is then monitored through regular blood tests .

Results or Outcomes

Statins have been found to effectively lower LDL cholesterol levels, slowing the buildup of cholesterol in the arteries .

将来の方向性

Stopping statin treatment early could substantially reduce lifetime protection against heart disease since a large share of the benefit occurs later in life . There is a growing interest in developing more sustainable protocols for the preparation of statins . Furthermore, literature is accumulating on potential additional benefits of statins beyond reducing LDL-C .

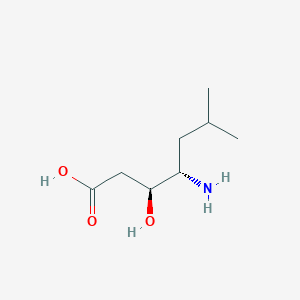

特性

IUPAC Name |

(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVFTMTWCUHJBL-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@H](CC(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964315 | |

| Record name | Statine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Statine | |

CAS RN |

49642-07-1 | |

| Record name | Statine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49642-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Statine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049642071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Statine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Statine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTC77XR1EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

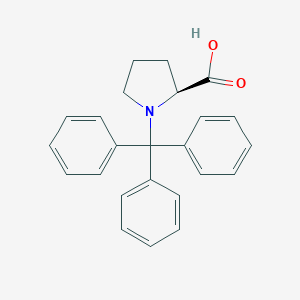

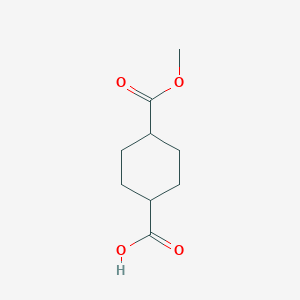

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

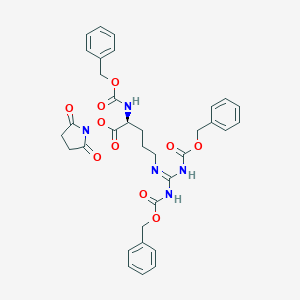

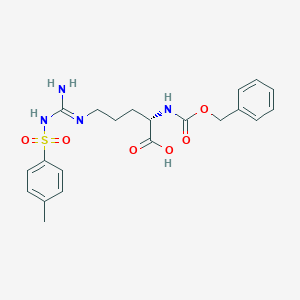

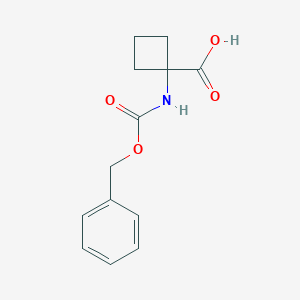

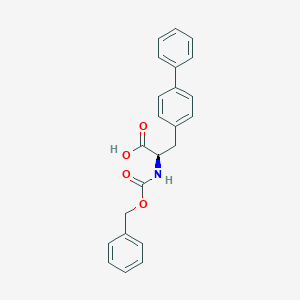

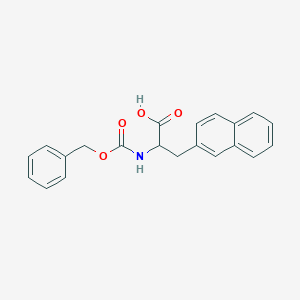

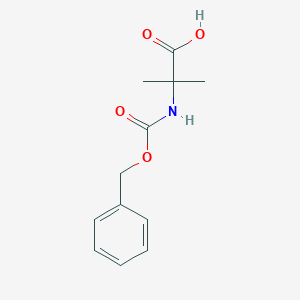

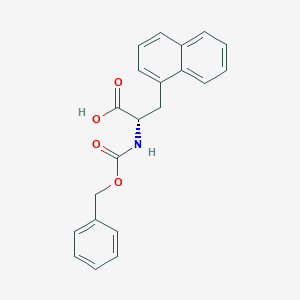

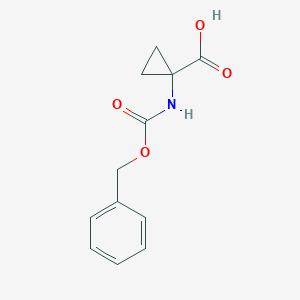

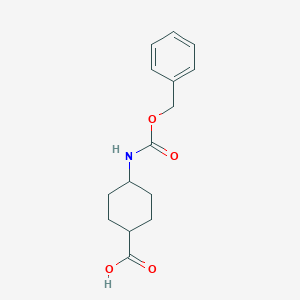

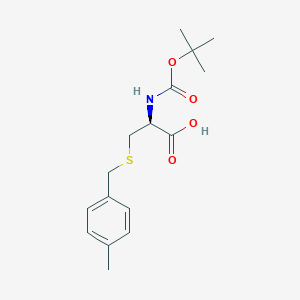

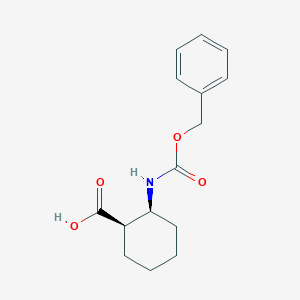

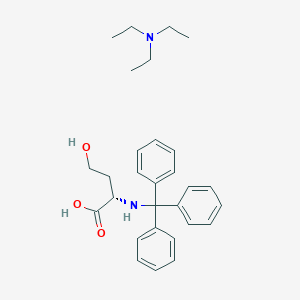

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。